
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BPP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. By binding to these receptors, N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a variety of effects on the central nervous system. It has been demonstrated to have anxiolytic and antidepressant properties in animal models. N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its high affinity for the 5-HT1A receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its relatively low selectivity for the 5-HT1A receptor, as it can also bind to other serotonin receptor subtypes. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential avenues for future research on N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide as an analgesic and anti-inflammatory agent. Future studies should focus on optimizing the chemical structure of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide to improve its selectivity for the 5-HT1A receptor subtype and reduce potential side effects. Finally, N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 4-bromobenzyl chloride with 1-benzyl-4-phenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied for its potential use in the treatment of various disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood and behavior.
Eigenschaften
Produktname |
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C19H22BrN3O |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22BrN3O/c20-16-6-8-17(9-7-16)21-19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
InChI-Schlüssel |
JLXKURIDWQDXAW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



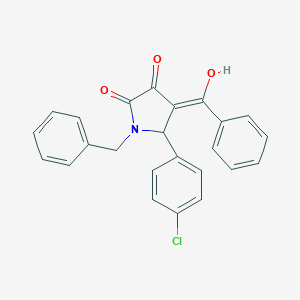
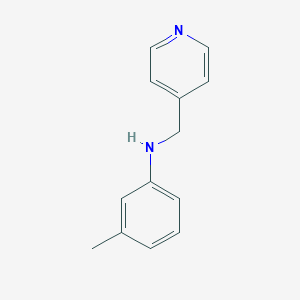
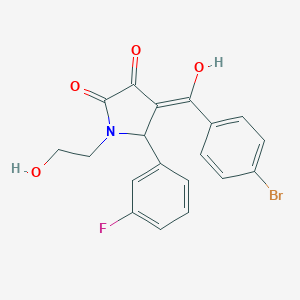



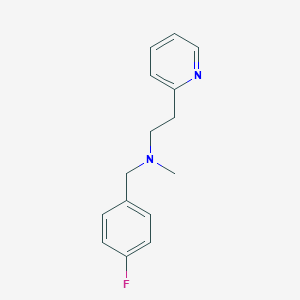
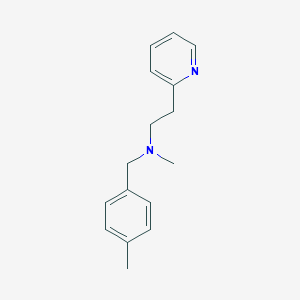




![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
